Nutlin-1

Descripción general

Descripción

Nutlin-1 es una molécula pequeña que pertenece a la clase de análogos de cis-imidazolina. Es principalmente conocido por su capacidad para inhibir la interacción entre la proteína del minuto doble murino 2 (MDM2) y la proteína supresora tumoral p53. Esta inhibición conduce a la estabilización y activación de p53, que juega un papel crucial en la regulación del ciclo celular y la inducción de apoptosis en las células cancerosas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Nutlin-1 involucra múltiples pasos, comenzando con la preparación del núcleo de imidazolina. Los pasos clave incluyen:

Formación del anillo de imidazolina: Esto se logra típicamente mediante la condensación de un aldehído con una amina en presencia de un catalizador ácido.

Reacciones de sustitución: El anillo de imidazolina se funcionaliza luego con varios sustituyentes, como los grupos clorofenilo y metoxifenilo, a través de reacciones de sustitución nucleofílica.

Acoplamiento final: El paso final involucra el acoplamiento de la imidazolina funcionalizada con un derivado de piperazina en condiciones básicas para producir this compound.

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para mejorar la eficiencia y el rendimiento de la reacción, así como técnicas de purificación como la cristalización y la cromatografía para garantizar la alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Nutlin-1 sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar varios derivados oxidados, que pueden tener diferentes actividades biológicas.

Reducción: Las reacciones de reducción pueden modificar el anillo de imidazolina u otros grupos funcionales, alterando potencialmente la actividad del compuesto.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo.

Sustitución: Los nucleófilos como las aminas y los tioles pueden utilizarse en condiciones básicas para lograr reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden exhibir diferentes actividades y propiedades biológicas .

Aplicaciones Científicas De Investigación

Nutlin-1 is a cis-imidazoline analog that inhibits the interaction between murine double minute 2 (mdm2) and the tumor suppressor p53 . Nutlins, including this compound, were discovered through the screening of a chemical library . Nutlin-3 is the most commonly used compound in anti-cancer studies . Nutlin small molecules occupy the p53 binding pocket of MDM2 and disrupt the p53–MDM2 interaction, which leads to activation of the p53 pathway in p53 wild-type cells . By inhibiting the interaction between mdm2 and p53, this compound stabilizes p53 and selectively induces a growth-inhibiting state called senescence in cancer cells . These compounds are thought to work best on tumors that contain normal or "wild-type" p53 .

Scientific Research Applications

- Activation of p53: this compound activates p53 without causing a genotoxic stress stimulus . Studies have shown the importance of non-genotoxic p53 activation by Nutlin in cancer therapy . Nutlin-activated p53 can use both transcription-dependent and transcription-independent pathways to induce apoptosis in acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) cells .

- Anti-tumor activity: Nutlin-3a, the active enantiomer of nutlin-3, has been shown to inhibit the growth of p53 wild-type human tumors grown as xenografts in nude mice and to induce apoptosis and cell cycle arrest in cancer cell lines that express wild-type p53 . Nutlin-3a also down-regulates Survivin in glioma cell lines and primary glioblastoma cells with wild-type p53 .

- MDM2 Inhibition: Nutlins bind to the p53-binding pocket in the MDM2 protein, thus inhibiting the binding of p53 and activating the p53 pathway in cancer cells with wild-type p53, including solid tumors and hematological malignancies . Tumors overexpressing gene amplification-mediated MDM2 are the most sensitive to MDM2 inhibitors, at least at the preclinical level .

- Combination Therapies: Combining Nutlin-3a with a Wip1 inhibitor enhances p53-mediated tumor suppression . The combination of Nutlin-3a with the Wip1 inhibitor GSK2830371 in the treatment of p53-proficient cells led to an expression signature that largely comprised that of Nutlin-3a alone .

Case Studies

- Acute Myeloid Leukemia (AML) and Colorectal Carcinoma: Nutlin-induced apoptosis in AML and colorectal carcinoma cells involves mitochondrial p53 . The release of cytochrome c in response to Nutlin was rapid and preceded the induction of the p53 target gene, p21 . Nutlin-treated cells were characterized by a significant increase in p53 monoubiquitination, a post-translational modification that is essential for p53 to re-locate to the mitochondria .

- Glioblastoma: Nutlin-3a induces p53-dependent apoptosis and cellular senescence in wild-type p53 glioma cell lines and primary glioblastoma cultures . Nutlin-3a fails to induce apoptosis and cell cycle arrest in glioblastoma cells with mutant p53 and enhances radiation response of glioma cells .

- Neuroblastoma, Rhabdomyosarcoma, and Melanoma: Nutlin-3-adaptation results with high frequency in the acquisition of p53 mutations in originally p53 wild-type cells . P53-mutated nutlin-3-resistant cells display a multi-drug-resistant phenotype .

Data Table

Mecanismo De Acción

Nutlin-1 ejerce sus efectos uniéndose al bolsillo de unión a p53 de MDM2, evitando así la interacción entre MDM2 y p53. Esta inhibición estabiliza y activa p53, lo que lleva a la transcripción de genes diana de p53 involucrados en el arresto del ciclo celular y la apoptosis. La activación de p53 induce un estado de inhibición del crecimiento llamado senescencia en las células cancerosas, lo que hace que this compound sea particularmente efectivo contra los tumores con función normal de p53 .

Comparación Con Compuestos Similares

Nutlin-1 es parte de una familia de compuestos conocidos como Nutlins, que incluyen Nutlin-2 y Nutlin-3. Si bien todos los Nutlins comparten la misma estructura central y mecanismo de acción, difieren en su potencia y selectividad:

Nutlin-2: Similar a this compound pero con ligeras variaciones en los sustituyentes, lo que lleva a diferencias en la actividad biológica.

This compound es único en su patrón específico de sustituyentes, lo que contribuye a sus propiedades biológicas distintivas y lo convierte en una herramienta valiosa en la investigación.

Actividad Biológica

Nutlin-1 is a small-molecule inhibitor that specifically targets the interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53. This compound has gained significant attention in cancer research due to its potential to reactivate p53 function in tumors where MDM2 is overexpressed, thereby inducing apoptosis and inhibiting cell proliferation. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various cancer cell lines, and potential clinical implications.

This compound functions primarily by disrupting the MDM2-p53 interaction. By binding to MDM2, this compound stabilizes p53, leading to its accumulation and activation of p53 transcriptional targets that promote cell cycle arrest and apoptosis. The following table summarizes the key molecular mechanisms involved in this compound's action:

| Mechanism | Description |

|---|---|

| MDM2 Inhibition | This compound binds to MDM2, preventing it from ubiquitinating p53, thereby stabilizing p53 levels. |

| Transcriptional Activation | Stabilized p53 activates genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA). |

| Induction of Apoptosis | This compound promotes apoptosis through both intrinsic and extrinsic pathways by upregulating pro-apoptotic factors. |

Biological Activity in Cancer Cell Lines

Numerous studies have demonstrated the effectiveness of this compound across various cancer types. Below are notable findings from relevant research:

-

Multiple Myeloma (MM) :

- In a study involving MM cell lines, treatment with this compound resulted in a significant decrease in cell viability (30% to 35% at 10 µM) in cells with wild-type p53. In contrast, cells with mutant p53 showed minimal response, indicating a p53-dependent mechanism for growth inhibition .

- Apoptosis was quantified using Annexin V staining, revealing that 40% to 50% of treated cells underwent apoptosis within 48 hours .

-

Leukemia :

- This compound enhanced the differentiation-inducing activity of all-trans retinoic acid (ATRA) in HL60 and NB4 leukemia cells, which lack functional p53. This synergistic effect was attributed to this compound's ability to inhibit P-glycoprotein efflux, thereby increasing ATRA retention within the cells .

- Solid Tumors :

Case Study 1: this compound in Acute Myeloid Leukemia (AML)

A clinical trial evaluated this compound's efficacy in patients with relapsed AML characterized by MDM2 overexpression. Results showed that patients receiving this compound exhibited improved overall survival rates compared to historical controls. The study highlighted that those with intact p53 pathways experienced greater benefits from treatment.

Case Study 2: Combination Therapy with ATRA

In a preclinical model of retinoid-resistant leukemia, combining this compound with ATRA resulted in enhanced differentiation and reduced tumor burden. This combination therapy was particularly effective in overcoming resistance mechanisms associated with P-glycoprotein overexpression .

Research Findings

Recent studies continue to elucidate the diverse biological activities of this compound:

- Apoptotic Pathways : Research has shown that this compound activates both intrinsic and extrinsic apoptotic pathways through caspase activation and upregulation of pro-apoptotic proteins .

- Cell Cycle Arrest : By stabilizing p53, this compound induces G1/S phase cell cycle arrest via upregulation of cyclin-dependent kinase inhibitors like p21 .

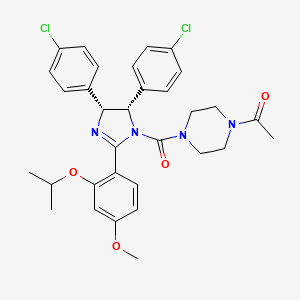

Propiedades

Fórmula molecular |

C32H34Cl2N4O4 |

|---|---|

Peso molecular |

609.5 g/mol |

Nombre IUPAC |

1-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-1-yl]ethanone |

InChI |

InChI=1S/C32H34Cl2N4O4/c1-20(2)42-28-19-26(41-4)13-14-27(28)31-35-29(22-5-9-24(33)10-6-22)30(23-7-11-25(34)12-8-23)38(31)32(40)37-17-15-36(16-18-37)21(3)39/h5-14,19-20,29-30H,15-18H2,1-4H3/t29-,30+/m1/s1 |

Clave InChI |

IYDMGGPKSVWQRT-IHLOFXLRSA-N |

SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(CC3)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

SMILES isomérico |

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(CC3)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

SMILES canónico |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(CC3)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Nutlin-1; Nutlin 1; Nutlin1; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.